trans-4-Hexylcyclohexanecarboxylic acid
CAS No.: 38792-92-6
Cat. No.: VC2313417
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38792-92-6 |
|---|---|
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | 4-hexylcyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H24O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h11-12H,2-10H2,1H3,(H,14,15) |
| Standard InChI Key | POEBGIQSFIJHAX-UHFFFAOYSA-N |
| SMILES | CCCCCCC1CCC(CC1)C(=O)O |
| Canonical SMILES | CCCCCCC1CCC(CC1)C(=O)O |
Introduction
Structural Characteristics and Basic Properties
Trans-4-hexylcyclohexanecarboxylic acid belongs to the family of substituted cyclohexanecarboxylic acids. Its structure consists of a cyclohexane ring with a carboxylic acid group (-COOH) and a hexyl chain (C₆H₁₃) attached in trans configuration, meaning these groups are positioned on opposite sides of the cyclohexane ring plane. This trans configuration significantly influences the compound's physical properties and reactivity patterns.
The molecular formula of trans-4-hexylcyclohexanecarboxylic acid is C₁₃H₂₄O₂, representing a substantial increase in carbon chain length compared to the methyl-substituted analog. The compound features a cyclohexane ring as its core structure, with the carboxylic acid functionality providing acidic properties and hydrogen bonding capabilities, while the hexyl chain contributes lipophilic characteristics.
Structural Comparison with Related Compounds
Related compounds such as trans-4-methylcyclohexanecarboxylic acid (C₈H₁₄O₂) provide useful reference points for understanding the properties of trans-4-hexylcyclohexanecarboxylic acid. The primary structural difference lies in the alkyl substitution at the 4-position of the cyclohexane ring, with the hexyl group containing five more carbon atoms than the methyl group.
| Compound | Molecular Formula | Alkyl Substituent | Stereochemistry |
|---|---|---|---|
| Trans-4-hexylcyclohexanecarboxylic acid | C₁₃H₂₄O₂ | Hexyl (C₆H₁₃) | Trans |
| Trans-4-methylcyclohexanecarboxylic acid | C₈H₁₄O₂ | Methyl (CH₃) | Trans |
Physical and Chemical Properties
The physical and chemical properties of trans-4-hexylcyclohexanecarboxylic acid can be estimated based on structure-property relationships and data from similar compounds.
Physical State and Appearance
At room temperature, trans-4-hexylcyclohexanecarboxylic acid is likely to exist as a white to off-white crystalline solid, similar to trans-4-methylcyclohexanecarboxylic acid which appears as a white to almost white powder or crystalline form .
Melting and Boiling Points
Similarly, the boiling point of trans-4-hexylcyclohexanecarboxylic acid would be higher than that of trans-4-methylcyclohexanecarboxylic acid (245°C) due to its higher molecular weight and increased intermolecular forces associated with the longer alkyl chain.
Solubility Profile
Trans-4-methylcyclohexanecarboxylic acid is soluble in methanol , and the solubility pattern of trans-4-hexylcyclohexanecarboxylic acid would show some similarities but with important differences. The longer hexyl chain would increase the compound's lipophilicity, likely enhancing its solubility in non-polar organic solvents such as hexane, toluene, and chloroform. Conversely, its solubility in polar solvents like water would be expected to decrease compared to the methyl analog.
Acidity and pKa
The carboxylic acid functional group in trans-4-hexylcyclohexanecarboxylic acid confers acidic properties. The pKa value would likely be similar to that of trans-4-methylcyclohexanecarboxylic acid (pKa: 4.89 at 25°C) , as the distal hexyl group would have minimal electronic effect on the acidity of the carboxylic acid group.
Stereochemistry and Conformation
The trans configuration of trans-4-hexylcyclohexanecarboxylic acid means that the carboxylic acid and hexyl groups are positioned equatorially on the cyclohexane ring. This configuration typically represents the most thermodynamically stable arrangement, minimizing steric interactions between these substituents.
Synthesis and Preparation Methods
Several potential synthetic routes could be employed for the preparation of trans-4-hexylcyclohexanecarboxylic acid, adapting methods used for related compounds.
Adaptation of Existing Synthetic Methods
Drawing from the synthesis of related compounds such as trans-4-methyl cyclohexylamine , a potential synthetic route could involve starting with a suitable hexylcyclohexane derivative. The industrial method described for trans-4-methyl cyclohexylamine production, which involves the use of sodium azide and protonic acid catalysts, could potentially be modified for the synthesis of trans-4-hexylcyclohexanecarboxylic acid or its precursors .
The reaction conditions would need to be optimized for the hexyl-substituted analog, considering the different physical properties resulting from the longer alkyl chain. These modifications might include:
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Adjustment of solvent systems to accommodate the increased lipophilicity
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Modified reaction times and temperatures
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Alternative purification methods based on the compound's solubility profile
Structure-Activity Relationships and Comparative Analysis
Comparison with Related Cyclohexanecarboxylic Acids
The properties of trans-4-hexylcyclohexanecarboxylic acid can be better understood through comparison with related compounds. The following table provides a comparative analysis of key structural features and their implications:
Structure-Property Relationships
The hexyl chain in trans-4-hexylcyclohexanecarboxylic acid would confer distinct properties compared to smaller alkyl substituents:
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Increased lipophilicity, potentially improving membrane permeability
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Enhanced flexibility of the alkyl chain, affecting crystal packing and melting behavior
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Greater potential for van der Waals interactions with lipophilic binding pockets in biological targets
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Modified solubility profile with increased affinity for non-polar environments
Research Gaps and Future Directions
Experimental Characterization Needs
Comprehensive experimental characterization of trans-4-hexylcyclohexanecarboxylic acid would be valuable for establishing its precise physical properties, including:
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Accurate determination of melting and boiling points
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Solubility parameters in various solvents
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Crystallographic analysis to confirm stereochemistry
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Spectroscopic data (NMR, IR, MS) for unambiguous structural identification
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